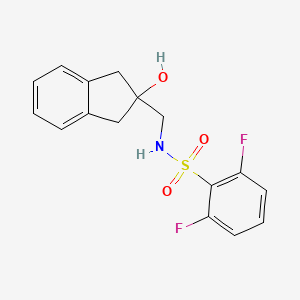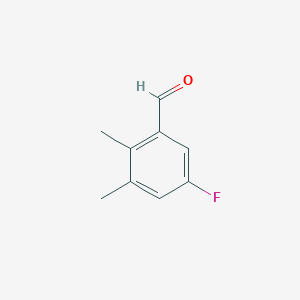![molecular formula C17H18N4O4S2 B2385087 (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanon CAS No. 946287-43-0](/img/structure/B2385087.png)
(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a methylisoxazole, a benzo[d]thiazole, and a piperazine . The compound is offered by Benchchem for CAS No. 946287-43-0.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, which combine thiazole and sulfonamide, groups with known antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate, wie sie in dieser Verbindung vorkommen, wurden als antioxidativ wirksam befunden . Antioxidantien sind Stoffe, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Analgetische Aktivität
Verbindungen, die einen Thiazolring enthalten, wurden als Analgetika (schmerzlindernd) beschrieben . Dies deutet darauf hin, dass unsere Verbindung möglicherweise zur Entwicklung neuer Analgetika eingesetzt werden könnte.
Entzündungshemmende Aktivität
Thiazol-Derivate zeigen auch entzündungshemmende Aktivität . Entzündungen sind ein wichtiger Teil der Immunantwort des Körpers, können aber zu Krankheiten führen, wenn sie chronisch werden. Entzündungshemmende Medikamente werden zur Behandlung von Erkrankungen wie Arthritis, Asthma und Autoimmunerkrankungen eingesetzt.
Antibakterielle und Antimykotische Aktivität
Thiazol-Derivate wurden als antimikrobiell und antimykotisch wirksam befunden . Dies deutet auf potenzielle Anwendungen in der Behandlung verschiedener bakterieller und Pilzinfektionen hin.
Antivirale Aktivität
Indol-Derivate, die unserer Verbindung strukturell ähnlich sind, wurden als antiviral wirksam befunden . Dies deutet darauf hin, dass unsere Verbindung möglicherweise zur Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.
Antitumor- und Zytotoxische Aktivität
Verbindungen, die einen Thiazolring enthalten, wurden als Antitumor- und zytotoxisch wirksam befunden . Dies deutet auf potenzielle Anwendungen in der Krebstherapie hin, da diese Verbindungen das Wachstum von Tumorzellen hemmen oder sogar vollständig abtöten könnten.
Neuroprotektive Aktivität
Thiazol-Derivate wurden als neuroprotektiv wirksam befunden . Dies deutet auf potenzielle Anwendungen in der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson hin.
Diuretische Aktivität
Schließlich wurde festgestellt, dass Verbindungen, die einen Thiazolring enthalten, diuretische Eigenschaften aufweisen . Diuretika sind Medikamente, die helfen, überschüssiges Wasser und Salz aus dem Körper auszuscheiden, und sie werden zur Behandlung von Erkrankungen wie Bluthochdruck und Ödemen eingesetzt.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and isoxazole derivatives, have been reported to exhibit diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways related to inflammation, pain, microbial infections, viral infections, and cancer .
Result of Action
Thiazole derivatives have been reported to induce cell apoptosis by affecting the balance of pro-apoptotic and anti-apoptotic proteins .
Eigenschaften
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-10-12(25-19-11)16(22)20-6-8-21(9-7-20)17-18-15-13(26-17)4-3-5-14(15)27(2,23)24/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYGFWKRGJYMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2385004.png)
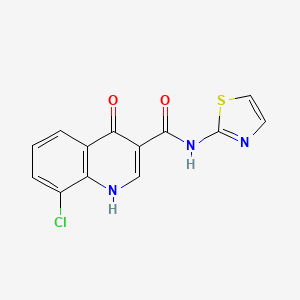
![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
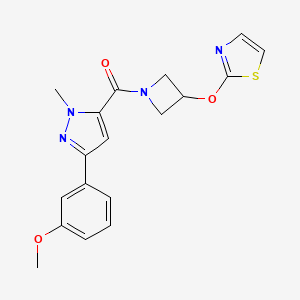
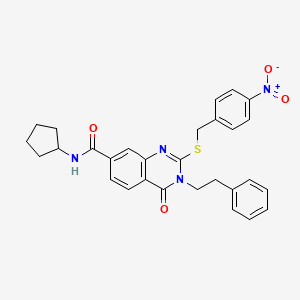
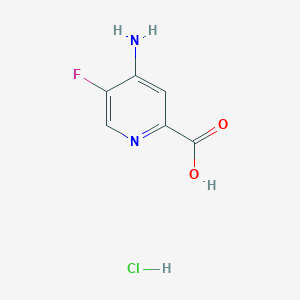
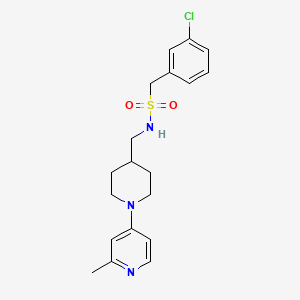
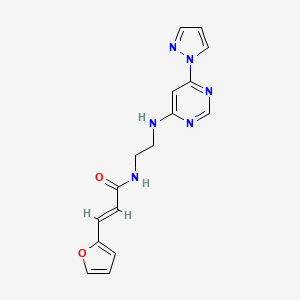
![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)
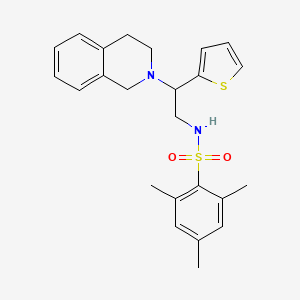
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)
